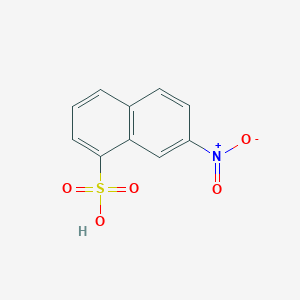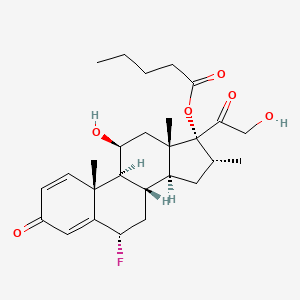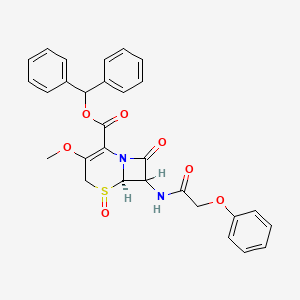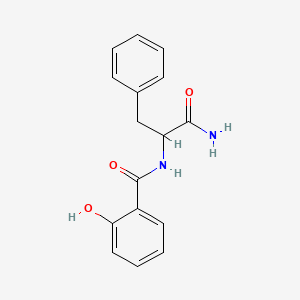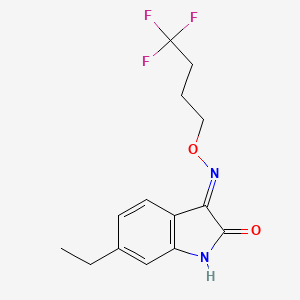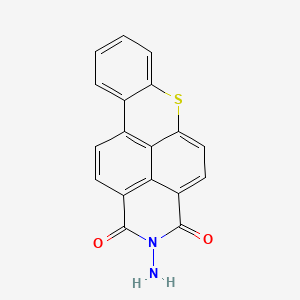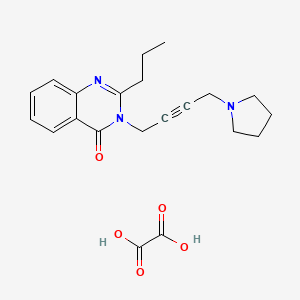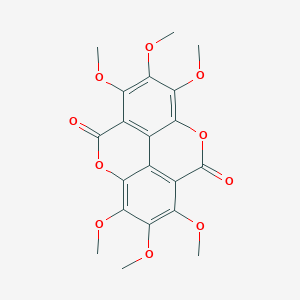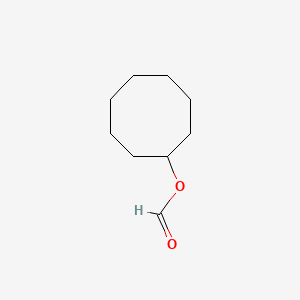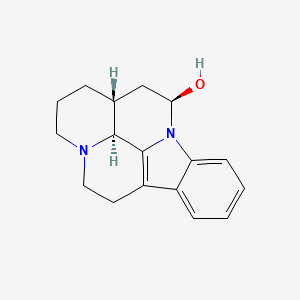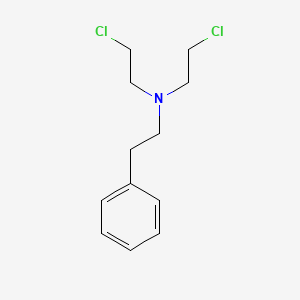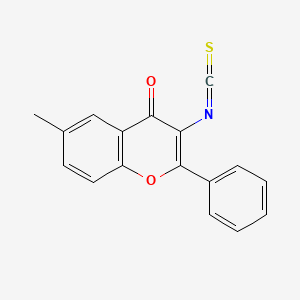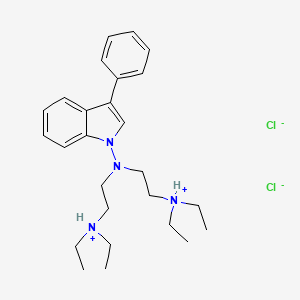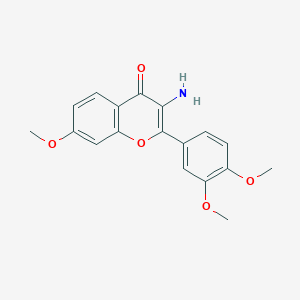
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- typically involves multi-step organic reactions. Common starting materials might include 3,4-dimethoxybenzaldehyde and 7-methoxy-4h-1-benzopyran-4-one. The synthesis may involve:
Condensation Reactions: To form the core benzopyran structure.
Amination Reactions: To introduce the amino group.
Methoxylation: To add methoxy groups at specific positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- can undergo various chemical reactions, including:
Oxidation: To form corresponding oxides.
Reduction: To reduce functional groups.
Substitution: Such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for 4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases to affect replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Flavonoids: Natural compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Isoflavones: Compounds with structural similarities and potential therapeutic applications.
Uniqueness
4h-1-Benzopyran-4-one,3-amino-2-(3,4-dimethoxyphenyl)-7-methoxy- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzopyran derivatives.
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
3-amino-2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H17NO5/c1-21-11-5-6-12-14(9-11)24-18(16(19)17(12)20)10-4-7-13(22-2)15(8-10)23-3/h4-9H,19H2,1-3H3 |
Clave InChI |
IKSRJDQJBHXSPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


